molecular formula C12H23N3O2 B1215942 12-Azidododecanoic acid CAS No. 80667-36-3

12-Azidododecanoic acid

Cat. No. B1215942
CAS RN: 80667-36-3
M. Wt: 241.33 g/mol
InChI Key: HYSGAVCDGKGYSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 12-Azidododecanoic acid, such as 12-aminododecanoic acid, involves multiple steps including the formation of 12-oxododecanoic acid oxime from vernolic acid, followed by hydrogenation and catalytic reduction processes (Ayorinde et al., 1997). Such processes highlight the complexity and versatility of synthetic routes in the creation of long-chain fatty acid derivatives.

Molecular Structure Analysis

Understanding the molecular structure of azido compounds and their interactions is crucial for synthesizing and applying them effectively. For example, studies on poly 2'-azido-2'-deoxyadenylic acid reveal insights into U.V. absorption properties and structural behavior under various conditions (Ikehara et al., 1976). Such analyses are essential for predicting the reactivity and stability of azido functional groups in complex molecules.

Chemical Reactions and Properties

The reactivity of azido groups with alkynes via copper(I)-catalyzed 1,3-dipolar cycloadditions, producing 1,4-substituted [1,2,3]-triazoles, is a significant area of interest in the synthesis of azido-containing compounds (Tornøe et al., 2002). This reaction pathway is highly relevant for synthesizing various azido-functionalized materials, including potentially 12-Azidododecanoic acid derivatives.

Physical Properties Analysis

The study of physical properties such as the inhibiting effect of similar compounds like 12-aminododecanoic acid on carbon steel corrosion offers insights into the interaction mechanisms at the molecular level (Ghareba & Omanovic, 2010). These insights are crucial for applications that require material stability and durability in various environments.

Chemical Properties Analysis

The synthesis and application of azido acids in complex peptide formations highlight the chemical versatility and reactivity of azido functional groups (Moreira et al., 2020). Such studies provide a foundation for understanding the chemical properties and potential applications of 12-Azidododecanoic acid in various fields, including polymer and materials science.

Scientific Research Applications

1. Synthesis of Biobased Polymers

  • Application Summary: 12-Azidododecanoic acid is used in the synthesis of biobased ω-aminocarboxylic acids, which serve as building blocks for polyamides. Specifically, it is used in the synthesis of 12-aminododeceneoic acid, a precursor for nylon-12 .
  • Methods of Application: A novel enzyme cascade was developed for the synthesis of 12-aminododeceneoic acid, starting from linoleic acid. Seven bacterial ω-transaminases were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography .
  • Results: Starting from linoleic acid, up to 12% conversion to 12-aminododecenoic acid was achieved with a 3-enzyme cascade .

2. Biosynthesis of Nylon 12 Monomer

  • Application Summary: 12-Azidododecanoic acid is considered as one of the potential monomers of Nylon 12, a high-performance member of the bioplastic family .
  • Methods of Application: An artificial self-sufficient P450 was constructed using CYP153A13 from Alcanivorax borkumensis and cytochrome P450 reductase domains of natural self-sufficient P450s. This form of ArtssP450 was further co-expressed with ω-TA from Silicobacter pomeroyi and AlkJ from Pseudomonas putida GPo1 .
  • Results: The single-cell system was used for the biotransformation of dodecanoic acid (DDA) to ω-aminododecanoic acid (ω-AmDDA), wherein 1.48 mM ω-AmDDA was successfully biosynthesized from 10 mM DDA substrate in a one-pot reaction .

3. Coupling Transaminase to Oxylipin Pathway Enzymes

  • Application Summary: 12-Azidododecanoic acid is used in the synthesis of 12-aminododeceneoic acid by coupling transaminase to oxylipin pathway enzymes. This compound is a precursor for nylon-12 .
  • Methods of Application: Seven bacterial ω-transaminases were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography. A one-pot enzyme cascade was established with ω-transaminase from Aquitalea denitrificans and papaya hydroperoxide lyase .
  • Results: Starting from linoleic acid, up to 12% conversion to 12-aminododeceneoic acid was achieved with a 3-enzyme cascade .

4. Directed Evolution of P450 and Enhancing Heme Synthesis

  • Application Summary: 12-Azidododecanoic acid is used in the improved bioproduction of the Nylon 12 monomer by combining the directed evolution of P450 and enhancing heme synthesis .
  • Methods of Application: A colorimetric high-throughput screening system was used for directed evolution with dodecanoic acid as the real substrate. A positive double-site mutant with 90.3% higher activity was obtained .
  • Results: By combining P450-directed evolution and enhancing heme synthesis, 2.02 ± 0.03 g/L of ω-aminododecanoic acid was produced from 10 mM dodecanoic acid, with a yield of 93.6% .

5. Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes

  • Application Summary: 12-Azidododecanoic acid is used in the synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. This compound is a precursor for nylon-12 .
  • Methods of Application: Seven bacterial ω-transaminases were cloned, expressed in Escherichia coli, and successfully purified by affinity chromatography. A one-pot enzyme cascade was established with ω-transaminase from Aquitalea denitrificans and papaya hydroperoxide lyase .
  • Results: Starting from linoleic acid, up to 12% conversion to 12-aminododecenoic acid was achieved with a 3-enzyme cascade .

6. Biosynthesis of Nylon 12 Monomer, ω-Aminododecanoic Acid Using Artificial Self-Sufficient P450, AlkJ and ω-TA

  • Application Summary: 12-Azidododecanoic acid is used in the improved bioproduction of the Nylon 12 monomer by combining the directed evolution of P450 and enhancing heme synthesis .
  • Methods of Application: A colorimetric high-throughput screening system was used for directed evolution with dodecanoic acid as the real substrate. A positive double-site mutant with 90.3% higher activity was obtained .
  • Results: By combining P450-directed evolution and enhancing heme synthesis, 2.02 ± 0.03 g/L of ω-aminododecanoic acid was produced from 10 mM dodecanoic acid, with a yield of 93.6% .

properties

IUPAC Name

12-azidododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSGAVCDGKGYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC(=O)O)CCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327580
Record name 12-azidododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Azidododecanoic acid

CAS RN

80667-36-3
Record name 12-azidododecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
AJ Witten, TL Kinzer-Ursem - 2015 - docs.lib.purdue.edu
… In this work we use a myristic acid analog, 12-azidododecanoic acid (12ADA) to facilitate the implementation of azide-alkyne cycloaddition reactions on myristoylated proteins. Selective …
Number of citations: 0 docs.lib.purdue.edu
AJ Witten, KFK Ejendal, LM Gengelbach… - Journal of Lipid …, 2017 - ASBMB
… In this work, we use a Myr analog, 12-azidododecanoic acid (12-ADA), to facilitate fluorescent detection of myristoylated proteins in vitro and in vivo. The azide moiety of 12-ADA does …
Number of citations: 10 www.jlr.org
MA Canter - 2015 - search.proquest.com
… Methods were developed for incorporation of an azido fatty acid analogue of myristic acid (12-azidododecanoic acid – 12ADA) onto C2C12 myoblast proteins. Detection and analysis …
Number of citations: 2 search.proquest.com
M Wallisch, S Sulmann, KW Koch… - … –A European Journal, 2017 - Wiley Online Library
… In addition, we introduced the azide functionality provided by the N-terminal attached 12-azidododecanoic acid, which was a substitute for the naturally occurring myristoyl group. …
MA Kostiuk, BO Keller, LG Berthiaume - Methods in enzymology, 2009 - Elsevier
… 12‐Azidododecanoic acid and 14‐azidotetradecanoic acid are dissolved in dimethyl sulphoxide (DMSO) at a final concentration of 100 mM and stored under argon at −80 C. …
Number of citations: 20 www.sciencedirect.com
C Kulkarni, M Lo, JG Fraseur, DA Tirrell… - Bioconjugate …, 2015 - ACS Publications
… (A) Reagents used in this study: 12-azidododecanoic acid (ADA, 1), azadibenzocyclooctyne-amine (ADIBO-NH 2 , 2), and azadibenzocyclooctyne-(PEG) 4 -amine …
Number of citations: 25 pubs.acs.org
H Engstová, M Zácková, M Ruzicka, A Meinhardt… - Journal of Biological …, 2001 - ASBMB
… For 12-azidododecanoic acid, 100 mg of 12-bromododecanoic acid methylester (0.36 mmol… acidified with 5 n HCl, and 12-azidododecanoic acid was extracted several times with ether. …
Number of citations: 29 www.jbc.org
B Devadas, T Lu, A Katoh, NS Kishore… - Journal of Biological …, 1992 - Elsevier
… 13-oxatetra- firmed that 12-azidododecanoic acid inhibited viral replica, … 12-Azidododecanoic acid thus represents the second … We do not have any labeled 12-azidododecanoic acid to …
Number of citations: 108 www.sciencedirect.com
SH Ho, DA Tirrell - Enzyme-Mediated Ligation Methods, 2019 - Springer
Methods for selective protein imaging are critical for elucidating how cells orchestrate fundamental biological processes. We recently developed a chemoenzymatic method to modify …
Number of citations: 7 link.springer.com
KW Koch, J Christoffers - Calcium-Binding Proteins of the EF-Hand …, 2019 - Springer
… location or movement of a covalently bound acyl group (eg, myristoyl chain in the case of GCAPs), we expressed the corresponding GCAP with an attached 12-azidododecanoic acid as …
Number of citations: 1 link.springer.com

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